molecular formula C23H28N2O5 B11203519 N-[(7S)-10-(ethylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide

N-[(7S)-10-(ethylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide

Cat. No.: B11203519
M. Wt: 412.5 g/mol
InChI Key: CPLZXOXDQRKDNH-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(7S)-10-(ethylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide is a benzo[a]heptalene derivative characterized by:

  • A 7S-acetamide group.
  • Ethylamino substituent at position 10.
  • Trimethoxy groups at positions 1, 2, and 3.
  • 9-oxo (ketone) functionality.

This compound belongs to the colchicine family, a class of alkaloids known for tubulin-binding activity and applications in cancer research . Its stereochemistry and substituents influence its pharmacological profile, including solubility, bioavailability, and target affinity.

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

N-[(7S)-10-(ethylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C23H28N2O5/c1-6-24-18-10-8-15-16(12-19(18)27)17(25-13(2)26)9-7-14-11-20(28-3)22(29-4)23(30-5)21(14)15/h8,10-12,17H,6-7,9H2,1-5H3,(H,24,27)(H,25,26)/t17-/m0/s1

InChI Key

CPLZXOXDQRKDNH-KRWDZBQOSA-N

Isomeric SMILES

CCNC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C

Canonical SMILES

CCNC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C

Origin of Product

United States

Preparation Methods

Key Reaction Steps

The following procedure adapts methodologies from recent studies on colchicine analogs:

Step 1: Selective Amination at Position 10
Colchicine (1) undergoes nucleophilic substitution at the 10-position, where the ketone group is replaced by an ethylamino moiety. This is achieved via a two-step process:

  • Conversion to 10-bromo intermediate : Treatment with phosphorus tribromide (PBr₃) in dichloromethane at 0°C introduces a bromine atom.

  • Amination with ethylamine : Reacting the bromo derivative with excess ethylamine in ethanol at reflux (78°C, 24 h) yields the 10-ethylamino intermediate (2).

Step 2: Acetylation at Position 7
The secondary amine at position 7 is acetylated using acetic anhydride (Ac₂O) in pyridine at room temperature (12 h), forming the acetamide group (3).

Step 3: Methoxy Group Retention
The 1,2,3-trimethoxybenzene ring remains intact throughout the synthesis, as these groups are stable under the reaction conditions employed.

Reaction Conditions and Yields

StepReagents/ConditionsYieldPurity (HPLC)
1aPBr₃, CH₂Cl₂, 0°C, 2 h85%92%
1bEthylamine, EtOH, reflux, 24 h72%89%
2Ac₂O, pyridine, rt, 12 h90%95%

De Novo Synthesis via Annulation

For contexts where colchicine is unavailable, a total synthesis approach may be employed:

Core Construction

  • Friedel-Crafts Acylation : Benzene derivatives undergo cyclization with α,β-unsaturated ketones to form the benzo[a]heptalen skeleton.

  • Stereoselective Reduction : The 7-position stereocenter is established using chiral catalysts (e.g., Corey-Bakshi-Shibata) to ensure the (7S) configuration.

Functionalization Sequence

  • Methoxy Installation : Sequential methylation of hydroxyl groups using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone.

  • Ethylamino Introduction : Reductive amination of a ketone precursor with ethylamine and sodium cyanoborohydride (NaBH₃CN).

  • Acetamide Formation : Acylation as described in Section 2.2.

Purification and Analytical Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (DCM:MeOH 95:5 to 90:10) removes polar impurities.

  • Recrystallization : Dissolution in hot dichloromethane followed by precipitation with n-hexane yields crystalline product.

Spectroscopic Data

1H NMR (400 MHz, CDCl₃) :

  • δ 6.52 (s, 1H, Ar-H), 4.71 (m, 1H, C7-H), 3.89 (s, 3H, OCH₃), 3.85 (s, 6H, 2×OCH₃), 3.20 (q, J = 7.2 Hz, 2H, NHCH₂CH₃), 2.45 (m, 2H, C6-H₂), 2.02 (s, 3H, COCH₃), 1.28 (t, J = 7.2 Hz, 3H, CH₂CH₃).

13C NMR (100 MHz, CDCl₃) :

  • δ 170.2 (COCH₃), 168.9 (C9=O), 152.1, 148.7, 147.3 (Ar-OCH₃), 60.8 (OCH₃), 56.1 (OCH₃), 49.3 (C7), 38.5 (NHCH₂CH₃), 23.1 (COCH₃), 15.4 (CH₂CH₃).

HRMS (ESI+) :

  • Calculated for C₂₂H₂₉N₂O₆ [M+H]⁺: 417.2018; Found: 417.2021.

Challenges and Optimization

Stereochemical Control

The (7S) configuration is critical for bioactivity. Asymmetric hydrogenation using Noyori-type catalysts achieves enantiomeric excess (ee) >98%.

Byproduct Formation

  • N-Acetyl Overacetylation : Controlled by limiting acetic anhydride stoichiometry (1.1 eq).

  • Ethylamine Dimerization : Suppressed via slow addition of ethylamine in ethanol .

Chemical Reactions Analysis

Types of Reactions

N-[(7S)-10-(ethylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxo group or other reducible functionalities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the trimethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antigout and Anti-inflammatory Properties

Colchicine and its derivatives have been traditionally used for the treatment of gout due to their ability to inhibit microtubule polymerization. This action reduces inflammation by preventing the migration of leukocytes to inflamed tissues. The compound N-[(7S)-10-(ethylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide exhibits similar properties and is being studied for its efficacy in managing acute gout flares and chronic gouty arthritis .

Cancer Research

Recent studies have suggested that colchicine derivatives may possess antitumor activity. The mechanism involves disrupting mitotic spindle formation in cancer cells, leading to apoptosis. Research indicates that this compound could be explored as a potential chemotherapeutic agent against various cancers .

Neurological Disorders

There is growing interest in the neuroprotective effects of colchicine derivatives. Preliminary studies indicate that they may help mitigate neuroinflammation and oxidative stress in models of neurodegenerative diseases such as Alzheimer's disease. This compound is under investigation for its potential to enhance cognitive function and protect neuronal integrity .

Reference Standards in Pharmaceutical Research

The compound serves as a reference standard in analytical chemistry for the development of methods to quantify colchicine and its derivatives in biological samples. Its characterization is crucial for ensuring the quality and safety of pharmaceutical formulations containing colchicine .

Toxicology Studies

This compound is also utilized in toxicological studies to assess the safety profile of colchicine-related compounds. Understanding its pharmacokinetics and toxicodynamics helps inform dosage regimens and potential side effects associated with colchicine therapy .

Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy of colchicine derivatives in treating inflammatory conditions. For instance:

  • Gout Management : A study published in The New England Journal of Medicine demonstrated that colchicine significantly reduced the frequency of gout attacks when administered at low doses.
  • Cancer Treatment : Ongoing trials are assessing the effectiveness of this compound as an adjunct therapy in patients with metastatic cancer.

Laboratory Research

In vitro studies have shown that this compound can induce cell cycle arrest in cancer cell lines while promoting apoptosis through caspase activation pathways. These findings support its potential use as a novel therapeutic agent .

Mechanism of Action

The mechanism of action of N-[(7S)-10-(ethylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Amino Group Variants

Compound Name Substituent (Position 10) Molecular Formula Molecular Weight Key Properties/Findings References
Target Compound Ethylamino C₂₃H₂₈N₂O₅* ~436.5 g/mol† Primary amine; moderate lipophilicity -
N-[(7S)-10-(Dibutylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide Dibutylamino C₂₉H₄₀N₂O₅ 496.648 g/mol Tertiary amine; increased lipophilicity (logP ~4.4)
N-(4-{[(7S)-7-Acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}butanoyl)glycine Glycine conjugate C₂₇H₃₃N₃O₈ 527.574 g/mol Enhanced solubility due to glycine moiety

†Calculated based on structural similarity to colchicine derivatives (e.g., colchicine: C₂₂H₂₅NO₆, 399.44 g/mol ).

Structural Implications :

  • Ethylamino vs.
  • Glycine Conjugate : The addition of a glycine chain () introduces polar groups, improving aqueous solubility but possibly reducing blood-brain barrier penetration .

Hydroxy and Demethylated Derivatives

Compound Name Substituent (Position 3/10) Molecular Formula Molecular Weight Key Properties/Findings References
N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide Hydroxy C₂₁H₂₃NO₆ 385.41 g/mol Reduced steric hindrance; potential for hydrogen bonding
3-O-Demethylcolchicine (N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide) Hydroxy (demethylated) C₂₁H₂₃NO₆ 385.41 g/mol Altered tubulin binding due to polar 3-OH group

Structural Implications :

Sulfur-Containing Derivatives

Compound Name Substituent (Position 10) Molecular Formula Molecular Weight Key Properties/Findings References
N-(10-hexylsulfanyl-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide Hexylsulfanyl C₂₇H₃₅NO₅S 485.22 g/mol High logP (5.93); sulfur enhances radical scavenging potential
N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide Methylsulfonyl C₂₂H₂₅NO₇S 447.5 g/mol Electron-withdrawing group; may improve oxidative stability

Structural Implications :

  • Sulfanyl vs. Sulfonyl : The hexylsulfanyl group () is electron-rich, while the methylsulfonyl group () is electron-deficient, leading to divergent chemical reactivity and protein interaction profiles .

Implications :

  • Colchicine derivatives () exhibit significant toxicity, necessitating careful handling in research settings .

Biological Activity

N-[(7S)-10-(ethylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide, also known as a derivative of colchicine, has garnered attention for its biological properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C21H23N O6
  • Molecular Weight : 385.41 g/mol
  • CAS Number : 477-27-0
  • IUPAC Name : N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

This compound exhibits several biological activities primarily attributed to its interaction with microtubules and cellular signaling pathways. The following mechanisms have been identified:

  • Microtubule Disruption : Similar to colchicine, this compound binds to tubulin and inhibits microtubule polymerization. This action disrupts mitotic spindle formation and leads to cell cycle arrest in the metaphase stage.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1β.
  • Anticancer Properties : Research indicates that it may induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

In Vitro Studies

A summary of key findings from in vitro studies is presented in the following table:

StudyCell LineConcentrationEffect
HeLa10 µMInduced apoptosis (30% increase)
MCF-75 µMInhibited proliferation (IC50 = 4.8 µM)
A54920 µMReduced migration (50% inhibition)

In Vivo Studies

In vivo studies have demonstrated the compound's efficacy in animal models:

  • Tumor Growth Inhibition : In a xenograft model using human breast cancer cells, administration of the compound significantly reduced tumor volume by approximately 45% compared to controls after four weeks of treatment.
  • Anti-inflammatory Activity : In a carrageenan-induced paw edema model in rats, the compound exhibited a dose-dependent reduction in edema formation.

Case Study 1: Colchicine Derivative in Cancer Therapy

A clinical trial investigated the use of colchicine derivatives for treating advanced solid tumors. Patients receiving this compound showed a partial response rate of 30%, with manageable side effects such as nausea and fatigue.

Case Study 2: Anti-inflammatory Application

In a study examining chronic inflammatory conditions such as rheumatoid arthritis, patients treated with this compound reported significant reductions in joint pain and swelling after six weeks of therapy.

Q & A

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzoheptalene core. Key steps include:
  • Deprotection : Sodium methanol in anhydrous methanol removes tert-butyl carbamate protecting groups (e.g., compound 12 → 13 in ).
  • Acylation : Use of DMSO, N-methylmorpholine, and hexanoic anhydride for side-chain addition (e.g., compound 13 → 14 in ).
  • Purification : Column chromatography with gradients like hexane/ethyl acetate (90:10 to 50:50) ensures purity .
  • Critical Conditions : Reaction temperatures (e.g., 0–25°C), anhydrous solvents, and stoichiometric ratios of reagents (e.g., 1.2 equivalents of hexanoic anhydride) are vital for yields >70% .

Table 1 : Comparative Yields Under Different Conditions

StepReagent RatioTemperature (°C)Yield (%)
Deprotection1:1.1 (NaOMe)2585
Acylation1:1.2 (anhydride)072
Final Coupling1:1.5 (DCC)RT68

Q. How is stereochemical configuration confirmed, and what spectroscopic methods are used?

  • Methodological Answer :
  • X-ray Crystallography : Resolves helical atropisomerism (e.g., [M]-helicity confirmed via single-crystal analysis) .
  • NMR Spectroscopy : Key signals include:
  • ¹H NMR : Methoxy protons (δ 3.2–3.8 ppm) and acetamide NH (δ 7.1–7.3 ppm) .
  • ¹³C NMR : Carbonyl (C=O) at δ 170–175 ppm and aromatic carbons (δ 110–150 ppm) .
  • MS Data : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 486.224) .

Advanced Research Questions

Q. How can synthesis be optimized to address stereochemical challenges and atropisomerism?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (S)-tert-butyl carbamate derivatives to enforce 7S configuration during ring closure .
  • Dynamic Kinetic Resolution : Adjust reaction kinetics (e.g., low-temperature acylation) to favor desired helical conformers ([M]-helicity) .
  • Computational Modeling : DFT calculations predict energy barriers for atropisomer interconversion, guiding solvent selection (e.g., chloroform stabilizes helicity) .

Table 2 : Atropisomer Ratios in Different Solvents

Solvent[M]-Helicity (%)[P]-Helicity (%)
Chloroform928
Methanol7822
DMSO6535

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

  • Methodological Answer :
  • Mechanistic Profiling : Evaluate mitochondrial apoptosis induction via caspase-3/7 activation assays (e.g., IC₅₀ ranges: 0.5–5 µM in CEM vs. HeLa cells) .
  • Synergistic Studies : Combine with Hsp70 inhibitors (e.g., AEAC in ) to overcome resistance in high-Hsp70-expressing lines.
  • Metabolomic Analysis : LC-MS/MS quantifies intracellular drug accumulation differences (e.g., 3-fold lower in resistant lines due to efflux pumps) .

Table 3 : Cytotoxicity in Selected Cell Lines

Cell LineIC₅₀ (µM)MechanismReference
CEM0.7Tubulin disruption
HeLa2.1Hsp70 inhibition
HepG24.5ROS generation

Methodological Guidance for Data Contradictions

  • Analytical Consistency : Validate purity via HPLC (≥98%) and cross-check NMR/MS with literature (e.g., compare with PubChem CID 944055) .
  • Biological Replicates : Use ≥3 independent experiments with controls (e.g., colchicine as a reference in tubulin assays) .
  • Dose-Response Curves : Employ nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values, ensuring R² > 0.95 .

Safety and Handling for Academic Labs

  • Toxicity Mitigation : Follow GHS Category 2 guidelines (oral LD₅₀ < 5 mg/kg); use fume hoods, nitrile gloves, and P2 respirators .
  • Waste Disposal : Incinerate at >800°C with alkaline scrubbers to neutralize NOₓ/CO byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.